molecular formula C17H13FO3 B14614766 1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one CAS No. 59132-63-7

1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one

Cat. No.: B14614766
CAS No.: 59132-63-7
M. Wt: 284.28 g/mol
InChI Key: YXLPJQKTSJRWPQ-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one is a synthetic organic compound that belongs to the benzofuran class. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development

Preparation Methods

The synthesis of 1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and environmentally benign, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one involves its interaction with specific molecular targets. The benzofuran ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, some benzofuran derivatives are known to inhibit microbial growth by interfering with essential enzymes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one can be compared with other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Known for its photochemotherapeutic properties.

    Angelicin: Exhibits anticancer activity. What sets this compound apart is its unique combination of the fluorophenyl and hydroxypropanone groups, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

59132-63-7

Molecular Formula

C17H13FO3

Molecular Weight

284.28 g/mol

IUPAC Name

1-[3-(4-fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one

InChI

InChI=1S/C17H13FO3/c18-13-6-4-11(5-7-13)16-10-21-17-12(8-14(20)9-19)2-1-3-15(16)17/h1-7,10,19H,8-9H2

InChI Key

YXLPJQKTSJRWPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CO2)C3=CC=C(C=C3)F)CC(=O)CO

Origin of Product

United States

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